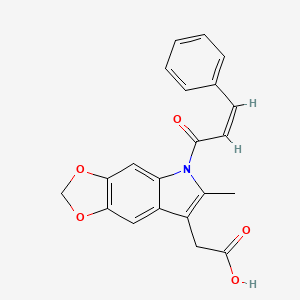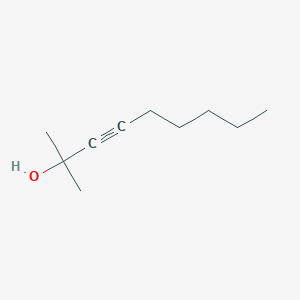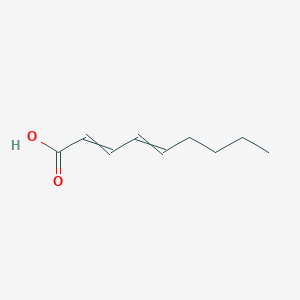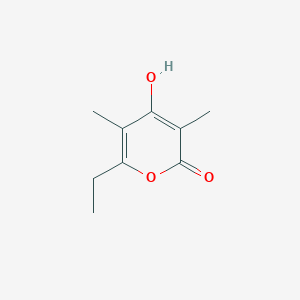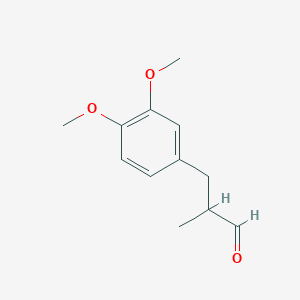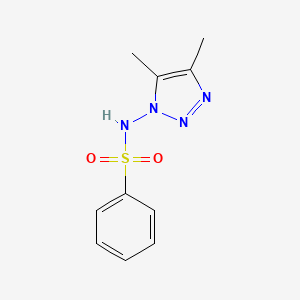![molecular formula C5H11LiSi B14664436 Lithium, [1-(trimethylsilyl)ethenyl]- CAS No. 51666-94-5](/img/structure/B14664436.png)
Lithium, [1-(trimethylsilyl)ethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [1-(trimethylsilyl)ethenyl]- is a lithiated organosilicon compound with the formula LiN(Si(CH3)3)2. It is commonly used as a strong non-nucleophilic base and as a ligand in various chemical reactions . This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium, [1-(trimethylsilyl)ethenyl]- can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium. The reaction is typically performed in situ, and the compound can be purified by sublimation or distillation . The reaction is as follows: [ \text{HN(Si(CH}_3\text{)}_2 + \text{C}_4\text{H}_9\text{Li} \rightarrow \text{LiN(Si(CH}_3\text{)}_2 + \text{C}4\text{H}{10}} ]
Industrial Production Methods
Industrial production of lithium, [1-(trimethylsilyl)ethenyl]- involves similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the purity and consistency of the compound. The compound is often produced in solution form, such as in tetrahydrofuran (THF), to facilitate its use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [1-(trimethylsilyl)ethenyl]- undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used as a base in deprotonation reactions to generate enolates and other reactive intermediates.
Substitution Reactions: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with lithium, [1-(trimethylsilyl)ethenyl]- include n-butyllithium, sulfur dichloride, and various organic solvents like THF, hexane, and toluene . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving lithium, [1-(trimethylsilyl)ethenyl]- include various organolithium compounds, acetylides, and lithium enolates . These products are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Lithium, [1-(trimethylsilyl)ethenyl]- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of lithium, [1-(trimethylsilyl)ethenyl]- involves its ability to act as a strong base, deprotonating various substrates to form reactive intermediates. These intermediates can then participate in further chemical reactions, leading to the formation of desired products . The molecular targets and pathways involved include the generation of enolates and the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
- Ethynyltrimethylsilane
- Lithium (trimethylsilyl)ethynide
Uniqueness
Lithium, [1-(trimethylsilyl)ethenyl]- is unique due to its strong non-nucleophilic base properties and its ability to form stable reactive intermediates. Compared to similar compounds, it offers greater stability and reactivity, making it a preferred choice in various synthetic applications .
Eigenschaften
CAS-Nummer |
51666-94-5 |
|---|---|
Molekularformel |
C5H11LiSi |
Molekulargewicht |
106.2 g/mol |
IUPAC-Name |
lithium;ethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11Si.Li/c1-5-6(2,3)4;/h1H2,2-4H3;/q-1;+1 |
InChI-Schlüssel |
IOWHCZBAIBQNQK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[Si](C)(C)[C-]=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


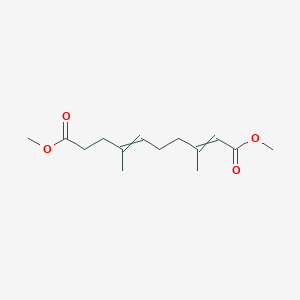
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
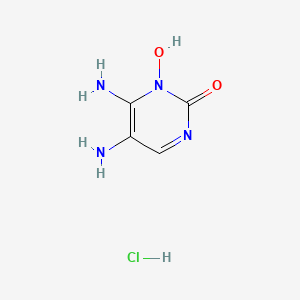
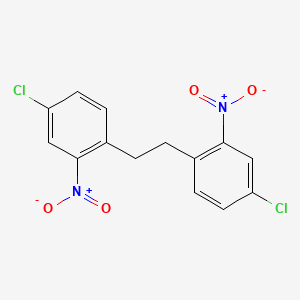
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
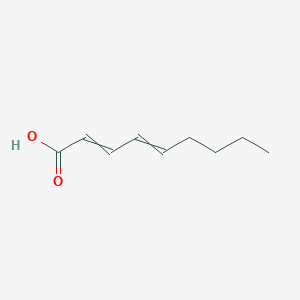
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

